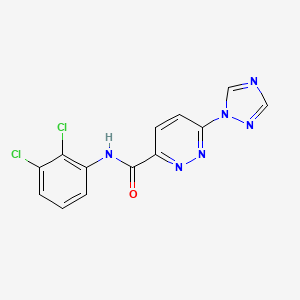![molecular formula C23H24N4O4 B2858756 N-(2-methoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide CAS No. 1251572-40-3](/img/structure/B2858756.png)
N-(2-methoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide is a useful research compound. Its molecular formula is C23H24N4O4 and its molecular weight is 420.469. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Polymer Development
- A study by Veld, Dijkstra, and Feijen (1992) explored the synthesis of morpholine-2,5-dione derivatives, including those with methoxybenzyl-protected groups, for developing polyesteramides with protected pendant functional groups. This research has applications in creating biodegradable polymers with specific functional properties (Veld, Dijkstra, & Feijen, 1992).
Drug Synthesis and Pharmaceutical Applications
- Jin et al. (2005) described the synthesis of Gefitinib, a cancer treatment drug, where compounds similar to the given chemical structure played a critical role. This showcases the compound's relevance in medicinal chemistry and drug development (Jin, Chen, Zou, Shi, & Ren, 2005).
- Rahman et al. (2014) investigated N-substituted benzene sulfonamide derivatives, including structures akin to the queried compound, for their diuretic, antihypertensive, and anti-diabetic properties, indicating its potential in developing treatments for various health conditions (Rahman, Rathore, Siddiqui, Parveen, & Yar, 2014).
Antimicrobial and Antifungal Research
- Raju et al. (2010) synthesized 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives, which showed significant antimicrobial and antifungal activities. This indicates the potential use of similar compounds in combating bacterial and fungal infections (Raju, Nagamani, Chandrappa, Ananda, Vinaya, Thimmegowda, Byregowda, & Rangappa, 2010).
Gastrokinetic Agents
- Kato et al. (1990, 1991, 1992) conducted a series of studies on benzamides, including morpholinylmethyl derivatives, demonstrating their effectiveness as gastrokinetic agents. These findings highlight the compound's potential in treating gastrointestinal motility disorders (Kato, Morie, Kon, Yoshida, Karasawa, & Matsumoto, 1991), (Kato, Morie, Hino, Kon, Naruto, Yoshida, Karasawa, & Matsumoto, 1990), (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).
Eigenschaften
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-29-20-5-3-2-4-18(20)16-26-22(28)17-6-8-19(9-7-17)31-23-21(24-10-11-25-23)27-12-14-30-15-13-27/h2-11H,12-16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAWPGKLYZNTNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(3,4-dimethylphenyl)-5-(4-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2858673.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide](/img/structure/B2858677.png)
![Sodium 4-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2858678.png)


![2-[(furan-2-ylmethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2858682.png)
![2-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2858684.png)
![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2858686.png)
![2-(4-methanesulfonylphenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2858687.png)
![5-(3,5-dimethylphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2858690.png)

![N-[2,2-bis(furan-2-yl)ethyl]acetamide](/img/structure/B2858692.png)
![N-benzyl-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide](/img/structure/B2858693.png)
![2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2858696.png)
